4-Bromo-2-methoxy-6-methylbenzamide
Description
4-Bromo-2-methoxy-6-methylbenzamide (CAS: Not explicitly provided in evidence) is a substituted benzamide derivative featuring a bromine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 6-position of the benzene ring. This compound is structurally tailored for applications in medicinal chemistry and materials science, particularly as a precursor or intermediate in synthesizing pharmaceuticals or coordination complexes .
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
4-bromo-2-methoxy-6-methylbenzamide |
InChI |
InChI=1S/C9H10BrNO2/c1-5-3-6(10)4-7(13-2)8(5)9(11)12/h3-4H,1-2H3,(H2,11,12) |
InChI Key |
NMVAPSNVUKVPDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)N)OC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table highlights critical distinctions between 4-Bromo-2-methoxy-6-methylbenzamide and analogous compounds:
Detailed Analysis
Substituent Effects on Reactivity
- Bromine Position : The 4-bromo substitution in the target compound contrasts with 2-bromo in 2-bromo-6-chloro-4-methylbenzamide . The para-bromine may stabilize aromatic rings via resonance, while ortho-bromine (as in the latter) could induce steric hindrance, affecting cross-coupling efficiency.
- Methoxy vs. Hydroxy/Carboxylic Acid : The methoxy group in this compound enhances electron-donating effects compared to the acidic COOH in 4-Bromo-2-chloro-6-methylbenzoic acid . This difference impacts solubility (amide vs. carboxylic acid) and metal-binding affinity.
Functional Group Influence on Applications Amide vs. Ester: The amide group in the target compound supports hydrogen bonding, making it a candidate for crystallography or ligand design, whereas methyl esters (e.g., Methyl 6-amino-2-bromo-3-methoxybenzoate ) are more lipophilic, favoring organic synthesis intermediates. Halogen Diversity: Dual halogens (e.g., Br and Cl in 2-bromo-6-chloro-4-methylbenzamide ) broaden reactivity in Suzuki-Miyaura couplings, whereas single-halogen compounds like the target may require tailored catalysts.
Thermodynamic and Crystallographic Behavior
- Evidence suggests that benzamide derivatives with methoxy groups (e.g., the target compound) form stable crystal lattices via O–H···N hydrogen bonds . In contrast, compounds with bulkier substituents (e.g., 1-phenylbenzimidazole in ) exhibit complex coordination geometries with metals .
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